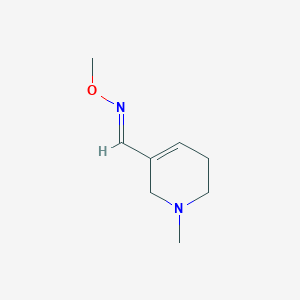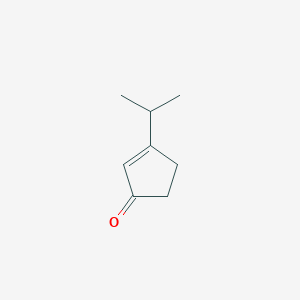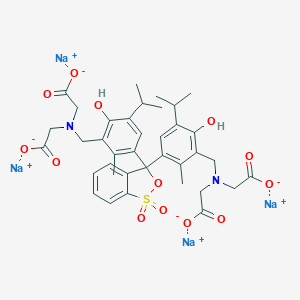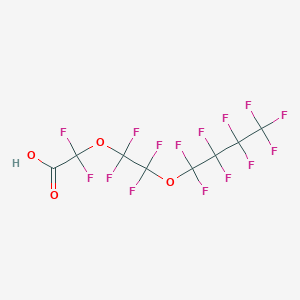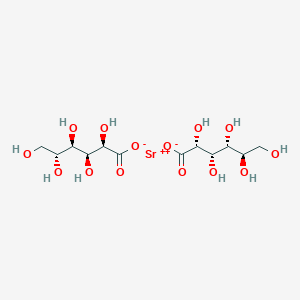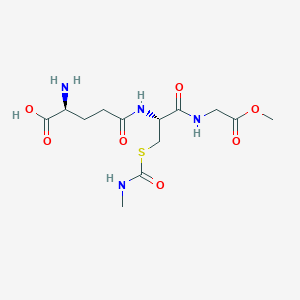
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid, also known as AMCA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid exerts its antioxidant and anti-inflammatory effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of various antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has low toxicity and is well-tolerated in animal models. However, one limitation of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the study of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid. One potential direction is the development of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid and to identify potential targets for its therapeutic effects. Finally, the development of more cost-effective methods for the synthesis of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid may increase its accessibility and use in scientific research.
Métodos De Síntesis
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of L-cysteine with N-methylcarbamoyl chloride to produce N-methylcarbamoyl-L-cysteine. This intermediate product is then reacted with N-Boc-L-aspartic acid anhydride to produce N-Boc-L-aspartyl-L-cysteine methyl ester. The final step involves the deprotection of the Boc group using trifluoroacetic acid to produce (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied extensively for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied for its potential use as a probe in mass spectrometry-based proteomics.
Propiedades
Número CAS |
125974-20-1 |
|---|---|
Nombre del producto |
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid |
Fórmula molecular |
C13H22N4O7S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-15-13(23)25-6-8(11(20)16-5-10(19)24-2)17-9(18)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,23)(H,16,20)(H,17,18)(H,21,22)/t7-,8-/m0/s1 |
Clave InChI |
NXPNXQKWYNRVBX-YUMQZZPRSA-N |
SMILES isomérico |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
Secuencia |
XXG |
Sinónimos |
S-(N-METHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



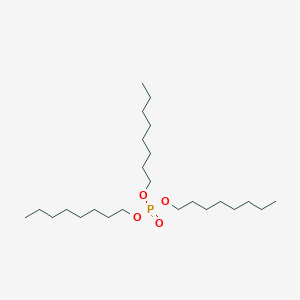
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
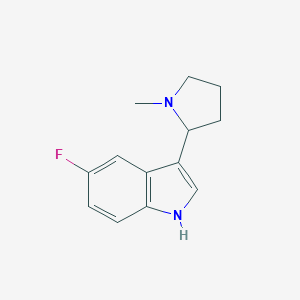
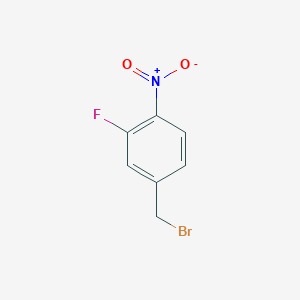
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
